![molecular formula C11H8N2O6 B6117171 methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B6117171.png)
methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
Methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as MNDA, is a chemical compound that has been of great interest to researchers in recent years. It is a derivative of isoindolinone, which is a class of compounds known for their diverse biological activities. MNDA has been synthesized and evaluated for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have shown that methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
Methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate also has some limitations, including its low water solubility, which can make it difficult to use in aqueous systems. Additionally, methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. Another direction is to explore its potential as a building block for the synthesis of functional materials, such as sensors and catalysts. Additionally, more research is needed to understand the mechanism of action of methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate and its effects on various signaling pathways in cells.
Scientific Research Applications
Methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In material science, methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks. In agriculture, methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been tested as a potential herbicide and insecticide.
properties
IUPAC Name |
methyl 2-(5-nitro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c1-19-9(14)5-12-10(15)7-3-2-6(13(17)18)4-8(7)11(12)16/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYDKWGHGAJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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